

Cyclopentylboronic Acid: A Technical Guide to its Properties and Applications

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Compound of Interest

Compound Name: Cyclopentylboronic Acid

Cat. No.: B1630935

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Introduction

Cyclopentylboronic acid (CAS No. 63076-51-7) is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the melting point and stability of **cyclopentylboronic acid**, along with detailed experimental protocols and a workflow for its application in Suzuki-Miyaura coupling.

Physicochemical Properties

Cyclopentylboronic acid is a white to off-white solid with the empirical formula $C_5H_{11}BO_2$ and a molecular weight of 113.95 g/mol. A critical physical characteristic is its melting point, which serves as an indicator of purity.

Data Presentation: Melting Point of Cyclopentylboronic Acid

Parameter	Value	Source(s)
Melting Point	126 °C (with decomposition)	[1][2]
Melting Point Range	125-127 °C	

Note: The melting point is often accompanied by decomposition, a common characteristic of boronic acids.

Stability of Cyclopentylboronic Acid

The stability of boronic acids is a critical consideration for their storage, handling, and application in synthesis. While boronic acids are generally considered stable solids, they are susceptible to several degradation pathways, particularly in solution. For **cyclopentylboronic acid**, as with other boronic acids, the primary stability concerns are:

- **Dehydration to Boroxines:** Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This can affect the stoichiometry of reactions if not accounted for.
- **Protodeboronation:** This process involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It can be promoted by heat, moisture, and certain reaction conditions.
- **Oxidation:** The boronic acid moiety can be oxidized to the corresponding alcohol (cyclopentanol) and boric acid, especially in the presence of oxidizing agents. Studies have shown that at physiological pH, the oxidation rate of some boronic acids can be comparable to that of thiols.^{[3][4]}

Currently, specific quantitative kinetic data for the degradation of **cyclopentylboronic acid** under various conditions (e.g., pH, temperature, solvent) is not extensively published. However, the stability can be assessed empirically using the protocols outlined below.

Experimental Protocols

Protocol 1: Determination of Melting Point using a Capillary Method

This protocol describes a standard method for the accurate determination of the melting point of a crystalline organic solid like **cyclopentylboronic acid**.

Materials:

- **Cyclopentylboronic acid** sample
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for pulverizing crystals)

Procedure:

- **Sample Preparation:** Ensure the **cyclopentylboronic acid** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- **Loading the Capillary Tube:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Heating:**
 - For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
 - For a more accurate measurement, heat the block to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/minute.
- **Observation and Recording:**
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-2 °C) is indicative of a pure substance.

Protocol 2: Assessment of Benchtop Stability by ^1H NMR Spectroscopy

This protocol provides a method to quantitatively assess the stability of **cyclopentylboronic acid** when stored as a solid under ambient laboratory conditions.

Materials:

- **Cyclopentylboronic acid** sample
- Open-top vial
- Deuterated solvent (e.g., DMSO- d_6 or CDCl_3)
- Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a known concentration and non-overlapping NMR signals)
- NMR tubes
- NMR spectrometer

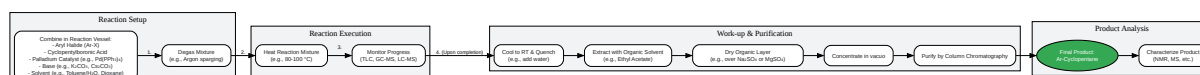
Procedure:

- **Sample Exposure:** Place a known quantity (e.g., 100 mg) of **cyclopentylboronic acid** in an open vial on the laboratory bench, exposing it to the atmosphere.
- **Time Points:** At predetermined time points (e.g., Day 0, 1, 3, 7, 14), take a small, accurately weighed aliquot of the solid.
- **NMR Sample Preparation:**
 - Dissolve the aliquot in a known volume of a suitable deuterated solvent.
 - Add a known quantity of the internal standard.
- **NMR Data Acquisition:** Acquire a quantitative ^1H NMR spectrum of the sample.
- **Data Analysis:**

- Identify a characteristic, well-resolved peak of **cyclopentylboronic acid** and the peak of the internal standard.
- Integrate both peaks accurately.
- Calculate the purity of the **cyclopentylboronic acid** at each time point by comparing the integral of its characteristic peak to the integral of the internal standard.
- Stability Profile: Plot the percentage purity of **cyclopentylboronic acid** against time to generate a stability profile under benchtop conditions.

Application Workflow: Suzuki-Miyaura Coupling

Cyclopentylboronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp³) bonds. The following diagram illustrates a typical workflow for the coupling of **cyclopentylboronic acid** with an aryl halide.

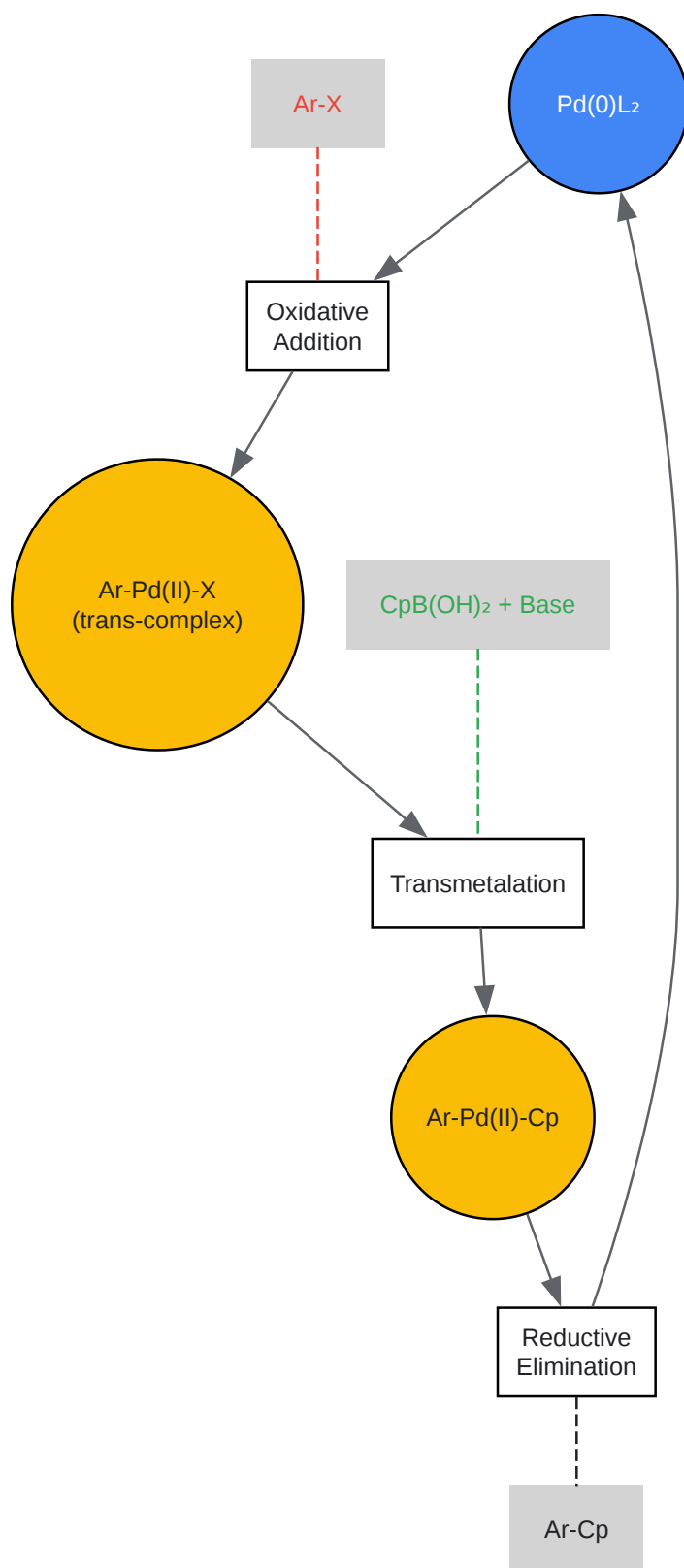


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A typical workflow for the Suzuki-Miyaura coupling of **cyclopentylboronic acid** with an aryl halide.

Logical Relationship of the Suzuki-Miyaura Catalytic Cycle

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. The following diagram outlines the key steps.



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Cyclopentylboronic acid is a valuable reagent in modern organic synthesis with a well-defined melting point that serves as a reliable indicator of its purity. While generally stable as a solid, its propensity for dehydration, protodeboronation, and oxidation, particularly in solution, necessitates careful handling and storage. The provided experimental protocols for melting point determination and stability assessment offer standardized methods for quality control and reaction optimization. The illustrated workflow for the Suzuki-Miyaura coupling highlights its practical application in the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. A thorough understanding of these properties and protocols is essential for the effective utilization of **cyclopentylboronic acid** in research and development.

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